synthesis and characterization of 2-chloro-N-ethyl-N-phenylpropanamide
synthesis and characterization of 2-chloro-N-ethyl-N-phenylpropanamide
Technical Whitepaper: Optimized Synthesis and Analytical Profiling of 2-chloro-N-ethyl-N-phenylpropanamide
Executive Summary & Strategic Utility
This technical guide details the synthesis, purification, and characterization of 2-chloro-N-ethyl-N-phenylpropanamide (CAS: 91131-16-7). This molecule serves as a critical electrophilic intermediate in the synthesis of amino-amide local anesthetics (analogs of Prilocaine and Etidocaine) and specialized agrochemicals.
The presence of the
Key Physicochemical Parameters:
| Parameter | Value |
|---|
| Molecular Formula |
Retrosynthetic Analysis & Pathway Design
The most robust route to 2-chloro-N-ethyl-N-phenylpropanamide is the nucleophilic acyl substitution of N-ethylaniline with 2-chloropropanoyl chloride .
Reaction Logic:
-
Nucleophile: N-ethylaniline (Secondary aromatic amine).[1] Sterically more hindered than aniline, reducing the rate of side reactions.
-
Electrophile: 2-chloropropanoyl chloride (Acid chloride). Highly activated carbonyl.
-
Base Scavenger: Triethylamine (TEA) or aqueous Carbonate. Required to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
DOT Diagram: Synthetic Pathway
Figure 1: Reaction pathway showing the convergence of reagents to form the amide bond.
Experimental Protocol
Safety Pre-Check:
-
2-chloropropanoyl chloride is a lachrymator and corrosive. Handle in a fume hood.
-
Reaction Exotherm: The reaction is highly exothermic. Strict temperature control (
) is required during addition.
Materials
-
N-ethylaniline (1.0 eq, 50 mmol)
-
2-chloropropanoyl chloride (1.1 eq, 55 mmol)
-
Triethylamine (1.2 eq, 60 mmol)
-
Dichloromethane (DCM), Anhydrous (100 mL)
-
1M HCl, Saturated
, Brine
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Add N-ethylaniline (6.06 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol) to the RBF. Dissolve in 80 mL of anhydrous DCM.
-
Cooling: Submerge the RBF in an ice/salt bath and cool to 0°C.
-
Controlled Addition: Dilute 2-chloropropanoyl chloride (6.98 g, 55 mmol) in 20 mL DCM. Load into the addition funnel. Add dropwise over 30 minutes.
-
Critical Control Point: Do not allow internal temperature to exceed 10°C to prevent elimination to the acrylamide.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (
) should disappear.
-
-
Workup (The "Self-Validating" Purification):
-
Quench: Pour reaction mixture into 50 mL ice water.
-
Acid Wash: Wash organic layer with 1M HCl (
mL). Purpose: Removes unreacted N-ethylaniline and TEA. -
Base Wash: Wash organic layer with Sat.
( mL). Purpose: Hydrolyzes and removes unreacted acid chloride. -
Drying: Wash with brine, dry over anhydrous
, and filter.
-
-
Isolation: Concentrate in vacuo (
, 20 mbar) to yield the crude oil.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow with integrated decision nodes.
Reaction Mechanism & Kinetics
The reaction proceeds via a standard Addition-Elimination mechanism.
-
Nucleophilic Attack: The lone pair on the N-ethylaniline nitrogen attacks the carbonyl carbon of the acid chloride.[2]
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl reforms, expelling the chloride ion (
) as a good leaving group. -
Deprotonation: The resulting protonated amide is neutralized by Triethylamine (TEA), precipitating TEA·HCl.
Note on Regioselectivity: The 2-chloro position is susceptible to racemization if the reaction temperature is too high or if strong bases are used, due to the acidity of the
Characterization & Validation
Upon isolation, the identity and purity of the compound must be validated using the following spectral fingerprints.
Nuclear Magnetic Resonance (NMR)
-
Solvent:
-
1H NMR (400 MHz):
- 7.45–7.15 (m, 5H, Aromatic phenyl ring).
- 4.25 (q, J=6.8 Hz, 1H, CH-Cl ). Diagnostic peak.
- 3.80 (m, 2H, N-CH2 of ethyl group).
- 1.65 (d, J=6.8 Hz, 3H, CH3 of propanoyl chain).
- 1.15 (t, J=7.1 Hz, 3H, CH3 of ethyl group).
Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Assignment | Significance |
| 1660 - 1680 | C=O Stretch | Amide I band (Tertiary amide). |
| 750 - 700 | C-Cl Stretch | Indicates presence of alkyl chloride. |
| 1590 | C=C Aromatic | Phenyl ring breathing mode. |
| No Peak | 3300-3500 | Absence of N-H stretch confirms tertiary amide. |
Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Expected Mass:
and (3:1 ratio due to isotopes).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride before reaction. | Ensure DCM is anhydrous; use fresh acid chloride. |
| Acrylamide Impurity | Elimination of HCl from the product. | Keep reaction temperature |
| Color (Dark/Red) | Oxidation of N-ethylaniline. | Distill amine prior to use; perform reaction under |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 91131-16-7, 2-chloro-N-ethyl-N-phenylpropanamide. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for Schotten-Baumann and amide synthesis protocols).
